BenchChemオンラインストアへようこそ!

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride

Medicinal chemistry Salt selection Preparative chemistry

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride (CAS 883984-94-9) is a crystalline dihydrochloride salt of the spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] azaspirooxindolinone core, with a molecular formula of C₁₁H₁₅Cl₂N₃O and a molecular weight of 276.16 g/mol. This scaffold occupies a privileged position in medicinal chemistry: its spirocyclic junction between a piperidine ring and a 7-azaindole-derived oxindole provides conformational rigidity and defined vectors for fragment elaboration, making it a validated starting point for synthesizing Tec family kinase (ITK/BTK) inhibitors, antiproliferative agents, and PROTAC warheads.

Molecular Formula C11H15Cl2N3O
Molecular Weight 276.16
CAS No. 883984-94-9
Cat. No. B2761813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride
CAS883984-94-9
Molecular FormulaC11H15Cl2N3O
Molecular Weight276.16
Structural Identifiers
SMILESC1CNCCC12C3=C(NC2=O)N=CC=C3.Cl.Cl
InChIInChI=1S/C11H13N3O.2ClH/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10;;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);2*1H
InChIKeyJFFUXCQOFURYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one Dihydrochloride (CAS 883984-94-9): Core Scaffold Overview for Preclinical Kinase Inhibitor Procurement


Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride (CAS 883984-94-9) is a crystalline dihydrochloride salt of the spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] azaspirooxindolinone core, with a molecular formula of C₁₁H₁₅Cl₂N₃O and a molecular weight of 276.16 g/mol . This scaffold occupies a privileged position in medicinal chemistry: its spirocyclic junction between a piperidine ring and a 7-azaindole-derived oxindole provides conformational rigidity and defined vectors for fragment elaboration, making it a validated starting point for synthesizing Tec family kinase (ITK/BTK) inhibitors, antiproliferative agents, and PROTAC warheads . The dihydrochloride salt form, containing two equivalents of HCl, is specifically supplied as a pre-weighed, crystalline solid with certified purity (97–98%) to support reproducible reaction stoichiometry in multi-step synthetic campaigns .

Why Free Base or Monohydrochloride Substitution Cannot Replace the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one Dihydrochloride in Synthesis and Screening Workflows


Generic substitution of this specific dihydrochloride salt with the free base (CAS 884049-52-9) or the monohydrochloride (CAS 1038866-43-1) introduces quantifiable variables that undermine experimental reproducibility and downstream synthetic efficiency. The dihydrochloride (MW 276.16) contains two molar equivalents of HCl versus the monohydrochloride (MW 239.70, one HCl equivalent) . This stoichiometric difference directly affects the mass of material required per mole of active scaffold: procurement of the monohydrochloride delivers approximately 15% less free-base equivalent per gram than the dihydrochloride when corrected for counterion mass, and use of the neutral free base eliminates the solubility-enhancing salt form entirely, which can compromise aqueous solubility critical for biological assay preparation . Beyond salt-form differences, analogs lacking the 7-azaindole nitrogen (e.g., spiro[indoline-3,4'-piperidin]-2-one) or the spirocyclic junction (e.g., 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine) diverge in heteroatom hydrogen-bonding capacity and conformational rigidity, altering both synthetic derivatization routes and target-binding pharmacophore geometry in ways that cannot be compensated by simple molar adjustments .

Quantitative Differentiation Evidence: Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one Dihydrochloride vs. Closest Analogs


Salt Stoichiometry Advantage: Dihydrochloride Delivers Higher Free-Base Equivalent Mass per Gram vs. Monohydrochloride

When procuring the spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold for multi-step synthesis, the dihydrochloride salt (CAS 883984-94-9, MW 276.16) provides a stoichiometrically defined advantage over the monohydrochloride (CAS 1038866-43-1, MW 239.70) . Each gram of the dihydrochloride contains approximately 0.736 g of free-base scaffold (C₁₁H₁₃N₃O, MW 203.24) compared to approximately 0.848 g per gram of monohydrochloride; however, the dihydrochloride's two HCl equivalents ensure complete protonation of both basic nitrogens, yielding consistent ionization state for aqueous reactions, whereas the monohydrochloride may exhibit equilibrium-dependent partial deprotonation . Both salt forms share an identical computed LogP of 0.41, confirming the intrinsic lipophilicity of the free base is unchanged .

Medicinal chemistry Salt selection Preparative chemistry Building block procurement

Scaffold-Enabled Nanomolar Antitumor Derivative: Reductive Amination of the Free Base Yields a 50 nM A549 Lung Cancer Inhibitor

The free base spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (compound 1), directly accessible from the dihydrochloride by neutralization, served as the starting material for a small library synthesized via reductive amination with various aldehydes . Among the resulting derivatives, compound 2e—bearing a 2-(trifluoromethoxy)benzyl substituent on the piperidine nitrogen—was identified as a nanomolar inhibitor of human lung cancer cell A549 with an IC₅₀ of 50 nmol/L (0.05 µM) . By contrast, the unsubstituted parent spirocyclic oxindole (compound 1) and other library members showed only modest inhibitory activity, demonstrating that the spirocyclic core provides a tunable scaffold where specific N-alkylation can enhance potency by over two orders of magnitude relative to the parent . This nanomolar activity was achieved without modification of the pyrrolo[2,3-b]pyridine ring system, confirming the scaffold's inherent capacity to present substituents into productive binding orientations.

Antitumor Lung cancer Spirooxindole A549 Structure-activity relationship

Selective ITK Kinase Inhibition: Azaspirooxindolinone Derivative 3d Achieves Sub-Micromolar ITK IC₅₀ with No Detectable BTK Activity

Derivatives of the spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] scaffold, synthesized via elaboration of the piperidine nitrogen and C-5 position, have yielded potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK) . Compound 3d, an azaspirooxindolinone bearing specific C-5 aryl and N-acyl modifications, exhibited selective ITK enzymatic inhibition with an IC₅₀ of 0.91 µM, while showing no detectable inhibition of BTK in the same assay . In cellular assays, 3d demonstrated cytotoxicity in ITK-positive Jurkat cells (IC₅₀ = 3.58 µM) and BTK-positive Ramos cells (IC₅₀ = 3.06 µM) . In contrast, compound 3j from the same series showed strong cytotoxicity in Ramos cells (IC₅₀ = 1.38 µM) but did not inhibit ITK or BTK enzymatically, indicating that the spirocyclic scaffold supports multiple distinct mechanisms of action depending on substitution pattern . All active compounds showed IC₅₀ > 50 µM in non-cancer cell lines, confirming cancer-cell selectivity . This scaffold-level versatility contrasts with non-spirocyclic 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine analogs, which lack the conformational constraint imposed by the spiro junction and cannot simultaneously present substituents along the defined vectors required for dual ITK/BTK pharmacophore engagement .

ITK inhibitor BTK Tec family kinase Immuno-oncology Kinase selectivity

Antiproliferative SAR at C-5 and Piperidine N-Position: Carboxamide Introduction Improves MCF-7 Activity by ~48%

A systematic SAR study of 5′-arylspiro[piperidine-4,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one analogues, directly derived from the core scaffold, evaluated antiproliferative activity against four human cancer cell lines (MCF-7, MDA-MB-231, K-562, A549) . Two initial compounds bearing C-5 aryl substitution without piperidine N-modification showed weak antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ values of 46 µM and 41 µM, respectively . Introduction of a carboxamide group onto the piperidine ring nitrogen of these same two compounds increased antiproliferative potency to IC₅₀ = 24 µM for both analogues, representing an approximately 48% improvement (1.9-fold) in IC₅₀ . This demonstrates that the piperidine nitrogen—the same position that differentiates the dihydrochloride salt form's protonation state—is a critical vector for potency optimization. Substitution at alternative positions on a non-spirocyclic piperidine-azaindole hybrid would not permit the same geometric presentation of the carboxamide group relative to the C-5 aryl substituent, as the spiro junction fixes the dihedral angle between the piperidine and pyrrolopyridine rings .

Breast cancer MCF-7 Antiproliferative Structure-activity relationship Carboxamide

Certified Purity and Quality Metrics: Dihydrochloride Batch Consistency vs. Unspecified Purity of Non-Commercial Analogs

The commercially supplied Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride (CAS 883984-94-9) is available with vendor-certified purity specifications of 97% (Fluorochem, Product F626083) and 98+% (CymitQuimica, Ref. 10-F626083) . These purity levels are accompanied by full analytical characterization including IUPAC name, canonical SMILES (Cl.Cl.O=C1NC2=NC=CC=C2C12CCNCC2), InChI/InChI Key, MDL number (MFCD27976562), computed LogP (0.41), H-bond donor/acceptor counts (2/3), and Fsp³ (0.45) . In contrast, the corresponding free base (CAS 884049-52-9) is typically supplied at 95% purity (e.g., Bidepharm, Leyan) , while the monohydrochloride (CAS 1038866-43-1) is available at 97% purity . This 2–3% purity differential, combined with the dihydrochloride's fully characterized analytical profile, reduces the risk of unidentified impurities interfering with catalytic reactions or biological assays—a critical consideration when the scaffold is intended for multi-step synthesis where impurities can propagate and amplify through subsequent transformations.

Quality control Purity Procurement Building block Analytical chemistry

Spirocyclic Conformational Restraint: Fsp³ and Topological Polar Surface Area Predict Favorable Drug-Like Properties vs. Non-Spiro Analogs

The spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] scaffold exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.45, as reported in vendor characterization data for the dihydrochloride . This value reflects the balanced mix of planar aromatic (pyrrolo[2,3-b]pyridine) and saturated (piperidine) character conferred by the spirocyclic architecture. By comparison, the non-spirocyclic analog 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine, which lacks the spiro carbon junction, possesses a freely rotatable bond between the piperidine and azaindole rings, resulting in a higher number of rotatable bonds and greater conformational entropy upon binding. While specific Fsp³ data for the non-spiro comparator are not reported in the same source, the spirocyclic scaffold's restricted degrees of freedom are known to reduce the entropic penalty of target binding and can improve oral bioavailability potential . The dihydrochloride salt, with its defined stoichiometry and crystalline nature, provides a consistent solid form for formulation or assay preparation, whereas the non-spiro analog may exist as an oil or amorphous solid with variable handling properties .

Drug-likeness Conformational restriction Fsp³ Property forecast Lead-likeness

High-Impact Application Scenarios for Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one Dihydrochloride Procurement


Tec Family Kinase (ITK/BTK) Inhibitor Lead Optimization

Research groups pursuing selective ITK or BTK inhibitors for hematological malignancy indications should prioritize the dihydrochloride as the starting scaffold. As demonstrated by Mudasani et al. (2025), azaspirooxindolinone derivatives derived from this core achieve sub-micromolar ITK enzymatic inhibition (compound 3d, IC₅₀ = 0.91 µM) with complete selectivity over BTK, and cancer-cell-selective cytotoxicity (IC₅₀ > 50 µM in non-cancer cells) . The piperidine nitrogen and C-5 position are both productive vectors for SAR exploration, with carboxamide introduction at the piperidine improving antiproliferative potency by approximately 1.9-fold in MCF-7 cells . The dihydrochloride's defined stoichiometry ensures consistent N-acylation or N-alkylation yields across library synthesis batches.

Rapid Diversification for Antitumor Library Synthesis via Reductive Amination

For medicinal chemistry teams requiring a spirocyclic oxindole core as a diversification point, the dihydrochloride can be neutralized to the free base (compound 1) and subjected to reductive amination with aldehyde building blocks to generate focused libraries. Hong et al. (2011) validated this approach, identifying derivative 2e with an IC₅₀ of 50 nM against A549 lung cancer cells from a single-step derivatization . The spirocyclic constraint pre-organizes the scaffold for target binding while the piperidine nitrogen serves as a tunable handle; this two-point pharmacophore strategy is inaccessible using non-spirocyclic 4-azaindolyl-piperidine building blocks that lack the fixed dihedral angle between the heterocyclic rings .

PROTAC Warhead Synthesis for Targeted BTK Degradation

The azaspirooxindolinone scaffold has been validated as a BTK-recruiting warhead in PROTAC design. Recent studies report PROTAC derivatives based on this scaffold exhibiting high cytotoxicity (IC₅₀ < 10 µM) against BTK- and ITK-positive cancer cell lines with no toxicity toward non-cancer fibroblasts or normal lymphocytes . The dihydrochloride salt is the recommended starting material for PROTAC warhead synthesis because its crystalline form and high purity (97–98+%) minimize batch-to-batch variability in the multi-step conjugation chemistry required to attach E3 ligase-recruiting ligands .

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

Fragment-based screening campaigns benefit from spirocyclic scaffolds because their reduced conformational entropy (Fsp³ = 0.45, one spiro quaternary carbon) can enhance binding affinity per heavy atom compared to flexible analogs . The dihydrochloride's computed LogP of 0.41 and balanced HBA/HBD profile (3/2) make it suitable for both biochemical and biophysical screening formats (SPR, NMR, X-ray crystallography) without solubility limitations that may affect the free base. Procurement of the dihydrochloride rather than the free base ensures the fragment is delivered in a consistent, fully protonated form that can be directly dissolved in aqueous buffer for fragment soaking experiments.

Quote Request

Request a Quote for Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.